6-[5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
Description
This compound is a purine derivative featuring a bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold substituted with a 2-fluorobenzoyl group at the 5-position and a 2-methoxyethyl chain at the 9-position of the purine ring. Its molecular formula is C₂₂H₂₇FN₆O₂, with a molecular weight of 426.5 g/mol. Structural characterization of such compounds often employs crystallographic methods facilitated by programs like SHELX .
Properties
IUPAC Name |
(2-fluorophenyl)-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2/c1-30-7-6-26-13-25-18-19(26)23-12-24-20(18)27-8-14-10-28(11-15(14)9-27)21(29)16-4-2-3-5-17(16)22/h2-5,12-15H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHDESITVDDGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Fragments
The target molecule can be dissected into three primary subunits:
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Purine core (9-(2-methoxyethyl)-9H-purine)
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Octahydropyrrolo[3,4-c]pyrrole scaffold
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2-Fluorobenzoyl substituent
Retrosynthetic disconnection suggests sequential assembly via:
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Alkylation of the purine nitrogen with 2-methoxyethyl groups
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Construction of the bicyclic pyrrolopyrrole system
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Late-stage acylation with 2-fluorobenzoyl chloride
Synthesis of the Purine Core
The 9-(2-methoxyethyl)-9H-purine fragment is synthesized through nucleophilic substitution on 6-chloropurine. A representative protocol involves:
Reaction Conditions
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Substrate : 6-Chloropurine (1.0 equiv)
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Alkylating Agent : 2-Methoxyethyl bromide (1.2 equiv)
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Base : Potassium carbonate (2.0 equiv)
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Solvent : Dimethylformamide (DMF), anhydrous
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Temperature : 80°C, 12 hours
Mechanism : The reaction proceeds via SN2 displacement, where the purine’s N-9 nitrogen attacks the electrophilic carbon of 2-methoxyethyl bromide.
Construction of the Octahydropyrrolo[3,4-c]pyrrole Scaffold
The bicyclic pyrrolopyrrole system is synthesized through a [3+2] cycloaddition or reductive amination. A high-yielding method adapted from patent literature involves:
Step 1 : Preparation of 1,3-diamine intermediate
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Substrates : Pyrrolidine-3,4-diamine (1.0 equiv) and ethyl glyoxalate (1.5 equiv)
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Catalyst : p-Toluenesulfonic acid (0.1 equiv)
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Solvent : Ethanol, reflux, 6 hours
Step 2 : Reductive cyclization
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Reducing Agent : Sodium cyanoborohydride (2.0 equiv)
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Solvent : Methanol, room temperature, 24 hours
Acylation with 2-Fluorobenzoyl Chloride
Introducing the 2-fluorobenzoyl group to the pyrrolopyrrole system is achieved via Friedel-Crafts acylation or direct amide coupling:
Optimized Protocol
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Substrate : Octahydropyrrolo[3,4-c]pyrrole (1.0 equiv)
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Acylating Agent : 2-Fluorobenzoyl chloride (1.1 equiv)
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Base : Triethylamine (2.0 equiv)
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Solvent : Dichloromethane (DCM), 0°C to room temperature, 4 hours
Key Consideration : Steric hindrance at the pyrrolopyrrole nitrogen necessitates slow addition of the acyl chloride to prevent diacylation.
Final Coupling of Purine and Pyrrolopyrrole Units
The purine and acylated pyrrolopyrrole fragments are coupled via Buchwald-Hartwig amination or Ullmann-type coupling:
Buchwald-Hartwig Conditions
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Catalyst : Pd₂(dba)₃ (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : Cs₂CO₃ (3.0 equiv)
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Solvent : Toluene, 110°C, 24 hours
Analytical Validation :
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HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, purine-H), 7.52–7.48 (m, 2H, aryl-H), 4.32 (t, 2H, OCH₂CH₂), 3.72 (s, 3H, OCH₃) .
Alternative Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates coupling steps, as demonstrated in analogous purine syntheses :
| Parameter | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Reaction Time | 24 hours | 2 hours |
| Yield | 54% | 72% |
| Energy Consumption | 1.2 kWh | 0.3 kWh |
Procedure :
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Substrates: Purine fragment (1.0 equiv), acylated pyrrolopyrrole (1.2 equiv)
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Solvent: Dimethylacetamide (DMAc)
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Temperature: 150°C, 300 W irradiation
Purification and Scalability Challenges
Reverse-phase chromatography (C18 silica, water/acetonitrile gradient) remains the gold standard for isolating the title compound . Scalability issues arise from:
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions with agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : Reduction can be achieved using hydrogenation methods with palladium on carbon, yielding reduced derivatives.
Substitution: : Exhibits substitution reactions, particularly at the fluorobenzoyl group, with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic media.
Reduction: : Hydrogen gas with palladium catalysts under pressure.
Substitution: : Nucleophiles like primary amines or methoxides under mild to moderate temperatures.
Major Products
Major products from these reactions include ketone or carboxylic acid derivatives (oxidation), reduced alcohols or amines (reduction), and substituted fluorobenzoyl analogs (substitution).
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrrole compounds exhibit promising antiviral properties. Specifically, compounds similar to 6-[5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine have been investigated for their efficacy against HIV. These compounds function by inhibiting key viral enzymes and receptors, potentially leading to new treatments for HIV/AIDS that could overcome limitations associated with current antiretroviral therapies (ART) .
Cancer Therapy
The compound's ability to interact with various cellular pathways makes it a candidate for cancer research. Studies have shown that similar purine derivatives can inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival. The structural modifications present in this compound may enhance its specificity and reduce off-target effects, making it a valuable asset in the development of targeted cancer therapies .
Neuropharmacology
There is growing interest in the neuropharmacological applications of compounds featuring the octahydropyrrolo structure. Preliminary studies suggest that these compounds may modulate neurotransmitter systems, offering potential benefits in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The unique binding properties attributed to the fluorobenzoyl group could facilitate interactions with neurotransmitter receptors .
Case Study 1: Antiviral Efficacy
A study published in Antiviral Chemistry & Chemotherapy explored the antiviral efficacy of octahydropyrrolo derivatives against HIV-1. Results indicated that these compounds significantly reduced viral replication in vitro, suggesting a mechanism involving inhibition of reverse transcriptase activity .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines demonstrated that purine derivatives can induce apoptosis in malignant cells while sparing normal cells. The study highlighted the potential of these compounds as selective anticancer agents .
Case Study 3: Neuroprotective Effects
Research conducted on animal models has shown that octahydropyrrolo derivatives can improve cognitive function and reduce neuroinflammation. These findings suggest potential therapeutic roles for these compounds in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 6-[5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine predominantly involves binding to specific molecular targets like enzymes or receptors. Its purine core allows it to mimic natural nucleotides, thus interfering with nucleic acid metabolism or signal transduction pathways. The fluorobenzoyl and methoxyethyl groups enhance its affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a family of purine-pyrrolopyrrole hybrids. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Structural Differences and Implications
- The latter’s ketone group may increase susceptibility to enzymatic degradation . The 2-methoxyethyl chain in the target compound likely enhances solubility over Analog 1’s methyl group, which is more hydrophobic. However, Analog 1’s sulfonyl group could confer stronger hydrogen-bonding capacity, influencing target selectivity .
Pharmacological Predictions :
- Fluorine atoms in the target compound and Analog 1 may enhance binding to hydrophobic pockets in enzymes or receptors, such as kinase targets common in purine derivatives.
- Analog 1 ’s sulfonyl group might improve metabolic stability compared to ester or ketone-containing analogs, though this requires experimental validation.
Physicochemical Properties
LogP Predictions :
- Target compound: ~2.1 (moderate lipophilicity due to fluorobenzoyl and methoxyethyl balance).
- Analog 1 : ~2.8 (higher lipophilicity from difluorophenyl and sulfonyl groups).
- Analog 2 : ~1.5 (lower lipophilicity due to polar ketone group).
Solubility :
- The methoxyethyl group in the target compound likely increases aqueous solubility (>50 µM) compared to Analog 1 (<20 µM predicted) and Analog 2 (~30 µM).
Research Findings and Limitations
- Structural Insights : Crystallographic studies using SHELX software are critical for resolving the conformational flexibility of the pyrrolopyrrole scaffold, which influences binding interactions.
- Data Gaps: No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence. Comparisons rely on structural analogies and physicochemical predictions.
- Future Directions: Synthesis and testing of these compounds against kinase or adenosine receptor panels would clarify their biological profiles.
Biological Activity
The compound 6-[5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic molecule characterized by a purine core structure, which is integral to nucleic acids. Its unique structural features, including an octahydropyrrolo moiety and a 2-fluorobenzoyl group, suggest potential biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
This compound's molecular formula is with a molecular weight of approximately 365.43 g/mol. The presence of the methoxyethyl substituent enhances its solubility, which could influence its biological interactions.
Preliminary studies indicate that this compound acts as an inhibitor of the 5-hydroxytryptamine receptor 1D (5-HT_1D) . This receptor is implicated in various physiological processes, including mood regulation and pain perception. Inhibition of this receptor may have therapeutic implications for conditions such as depression, anxiety disorders, and certain types of cancer.
Biological Activity
Research has demonstrated that This compound exhibits significant anticancer properties. It has shown effectiveness against various cancer cell lines, particularly in inhibiting tumor growth in vitro and in vivo models.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| 5-HT_1D Inhibition | Potential therapeutic target for mood disorders and pain management. |
| Anticancer Effects | Significant inhibition of tumor growth in various cancer cell lines; potential for treating malignancies. |
| Selectivity | Selectively interacts with target receptors, minimizing side effects compared to non-selective agents. |
Case Studies
- Antitumor Activity : In a study involving xenograft models of human tumors, treatment with the compound resulted in a marked reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells.
- Neurological Implications : Another study highlighted its potential role in modulating serotonin pathways, suggesting applications in treating neurological disorders such as migraines and depression.
Synthesis and Optimization
The synthesis of this compound involves several key steps:
- Formation of the octahydropyrrolo framework.
- Introduction of the 2-fluorobenzoyl group via acylation reactions.
- Final modification to incorporate the methoxyethyl substituent on the purine ring.
Careful optimization during synthesis is crucial to achieve high yields and purity.
Comparative Analysis with Similar Compounds
Several structurally related compounds were analyzed for their biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-(6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-yl)-1H-indole | Contains pyrrole and indole structures | Potential agonist for nicotinic acetylcholine receptors |
| N-[4-(4-acetylpiperazin-1-yl)phenyl]-6-fluoro-8-(4-methylpiperazin-1-yl)-3,4-dihydro-2H-chromene-2-carboxamide | Features piperazine rings | Inhibitory effects on various cancer cell lines |
| 4-(5-naphthalen-2-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)phenylacetic acid | Combines naphthalene and pyrrole | Antitumor properties demonstrated in vitro |
The unique combination of structural elements in This compound may confer distinct pharmacological profiles compared to these similar compounds.
Q & A
Q. How can researchers optimize the synthesis of 6-[5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine to improve yield and purity?
Methodological Answer: Synthetic optimization should focus on:
- Stepwise purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates, as demonstrated in the synthesis of structurally analogous purine derivatives .
- Reaction monitoring : Employ thin-layer chromatography (TLC) with Rf values (e.g., 0.3–0.5 in ethyl acetate/hexane 1:1) to track reaction progress .
- Yield enhancement : Optimize stoichiometry of fluorobenzoyl coupling agents and reduce steric hindrance by using low-temperature conditions (-20°C) for pyrrolo-pyrrole ring formation .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Combine multinuclear NMR (1H, 13C, 19F) and high-resolution mass spectrometry (HRMS) to validate the structure:
- 1H NMR : Identify protons on the 2-methoxyethyl group (δ 3.3–3.5 ppm) and fluorobenzoyl aromatic protons (δ 7.2–7.8 ppm) .
- 13C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and quaternary carbons in the octahydropyrrolo-pyrrole system .
- HRMS : Match experimental molecular ion ([M+H]+) to theoretical mass (error < 2 ppm) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted bioactivity data for this compound?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with purine-binding targets (e.g., kinases or GPCRs). Compare binding affinities of the fluorobenzoyl group vs. non-fluorinated analogs .
- MD simulations : Run 100-ns simulations to assess stability of the octahydropyrrolo-pyrrole ring in aqueous vs. lipid bilayer environments .
- QM/MM calculations : Evaluate electronic effects of the 2-fluoro substituent on benzoyl π-stacking interactions .
Q. What strategies address discrepancies in solubility data between in vitro and in vivo assays?
Methodological Answer:
- Solubility profiling : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) to mimic gastrointestinal vs. plasma conditions .
- Co-solvent systems : Test PEG-400/water mixtures (10–40% v/v) to enhance solubility while maintaining membrane permeability .
- Solid-state analysis : Perform PXRD to detect polymorphic forms affecting bioavailability .
Q. How does the 2-fluorobenzoyl moiety influence metabolic stability compared to non-halogenated analogs?
Methodological Answer:
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Fluorine’s electron-withdrawing effect reduces CYP3A4-mediated oxidation .
- Comparative studies : Synthesize a non-fluorinated analog and measure t1/2 in HLMs. Fluorination typically increases t1/2 by 2–3× .
Q. What are the challenges in establishing structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
- Scaffold rigidity : The octahydropyrrolo-pyrrole ring imposes conformational constraints. Use X-ray crystallography (e.g., PDB ID 8FV) to correlate dihedral angles with activity .
- Functional group substitutions : Systematically replace the 2-methoxyethyl group with methyl, ethyl, or hydroxyethyl chains and assay kinase inhibition IC50 values .
Q. How can researchers mitigate batch-to-batch variability in impurity profiles during scale-up?
Methodological Answer:
- Process analytical technology (PAT) : Implement real-time FTIR monitoring during fluorobenzoyl coupling to detect intermediates (e.g., tert-butyloxycarbonyl byproducts) .
- Design of Experiments (DoE) : Vary reaction temperature (50–100°C), catalyst loading (5–10 mol%), and solvent polarity (DMF vs. THF) to identify critical quality attributes .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s aqueous stability?
Methodological Answer:
- pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 3–9). Hydrolysis of the purine ring is pH-dependent, with maximum stability at pH 6.5 .
- Degradant identification : Use LC-HRMS to detect hydrolyzed products (e.g., 9-(2-methoxyethyl)-9H-purine-6-carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
